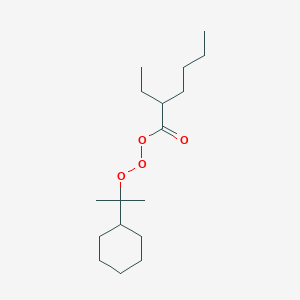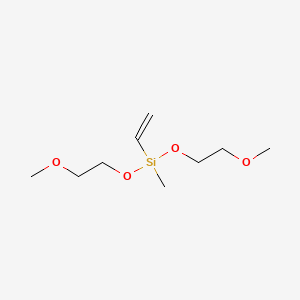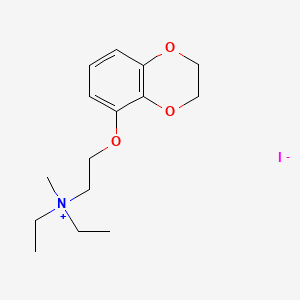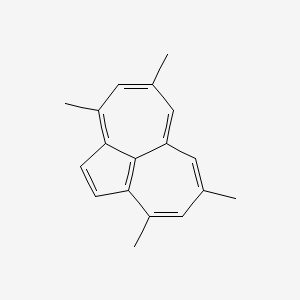
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 This compound is characterized by its unique structure, which includes a fused ring system with four methyl groups attached at positions 3, 5, 8, and 10
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- typically involves a one-pot synthesis method. This process includes the use of specific reagents and catalysts to facilitate the formation of the desired polycyclic structure . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods for Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the compound and the presence of the methyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogens or other electrophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes.
Applications De Recherche Scientifique
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- has several applications in scientific research:
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- involves its interaction with molecular targets through its electronic properties. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. The pathways involved include the perturbation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which affect its reactivity and stability .
Comparaison Avec Des Composés Similaires
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- can be compared with other polycyclic aromatic hydrocarbons such as:
Azaphenalenes: Known for their inverted singlet-triplet gaps and potential as molecular emitters.
Non-alternant hydrocarbons: These compounds exhibit unique electronic properties due to their non-alternant structures.
Propriétés
Numéro CAS |
17597-70-5 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
5,7,11,13-tetramethyltricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C18H18/c1-11-7-13(3)16-5-6-17-14(4)8-12(2)10-15(9-11)18(16)17/h5-10H,1-4H3 |
Clé InChI |
AINPHPVLIAVCOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC3=C2C(=C1)C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


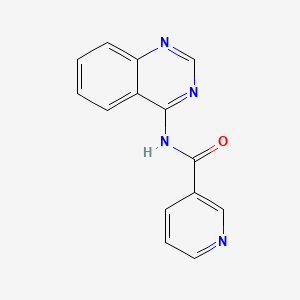
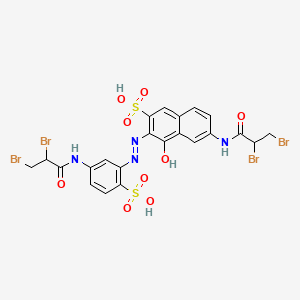

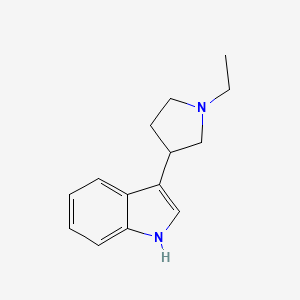

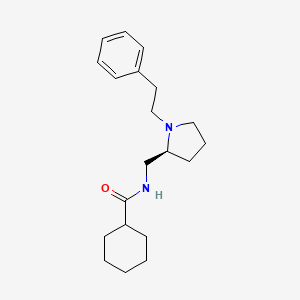
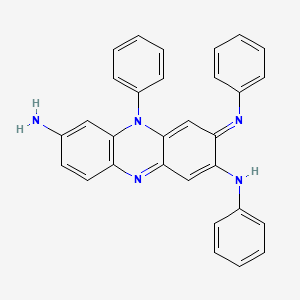
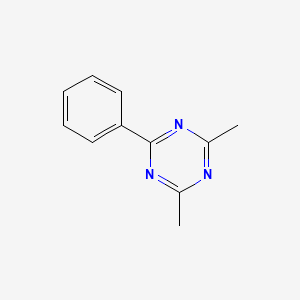

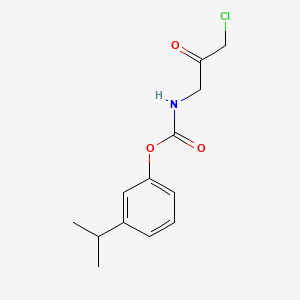
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
